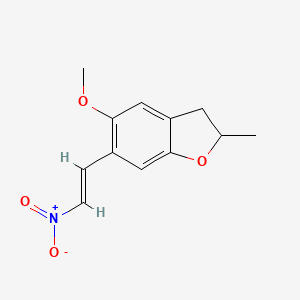
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile, also known as DAPTA, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. DAPTA belongs to the class of compounds known as acrylonitriles, which are known to have diverse biological activities.
Applications De Recherche Scientifique
Pharmacological Applications
Thiazole derivatives have shown significant potential as therapeutic agents due to their anti-inflammatory and antioxidant properties. For instance, benzofused thiazole analogues have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds with specific thiazole derivatives demonstrated distinct anti-inflammatory activity and potential antioxidant activity against reactive species, such as H2O2, DPPH, SO, and NO radicals (Raut et al., 2020). This research indicates the potential of thiazole derivatives in the development of new anti-inflammatory and antioxidant agents.
Optoelectronic Materials
Thiazole derivatives are also explored for their applications in optoelectronic materials. A study on functionalized quinazolines and pyrimidines, which are crucial in medicinal chemistry, highlighted their incorporation into π-extended conjugated systems for creating novel optoelectronic materials. This includes applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018). The research underscores the value of integrating thiazole and similar compounds into materials for advanced technological applications.
Antibacterial Activity
The antibacterial properties of thiazole derivatives have been extensively reviewed, demonstrating their effectiveness against various bacteria and pathogens. Thiazoles, owing to their structural features, have been identified as potent antibacterial agents, which could be attributed to their interaction with bacterial cell components or enzymes, leading to the inhibition of bacterial growth and survival (Mohanty et al., 2021). This highlights the importance of thiazole derivatives in developing new antibacterial drugs.
Propriétés
IUPAC Name |
(E)-3-anilino-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-24-18-9-8-14(10-19(18)25-2)17-13-26-20(23-17)15(11-21)12-22-16-6-4-3-5-7-16/h3-10,12-13,22H,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHPUKOOTNFLEF-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)
![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)
![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)
![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)

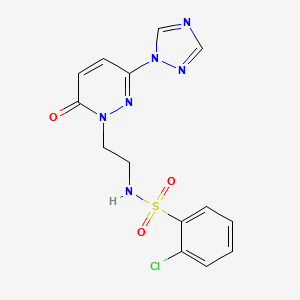
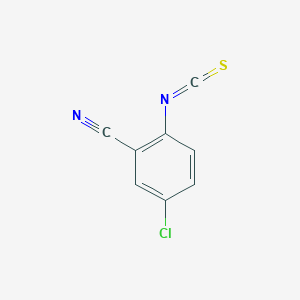
![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)
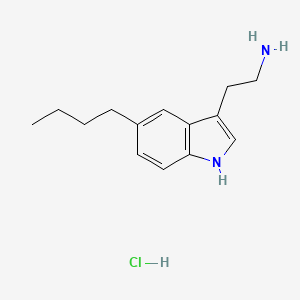
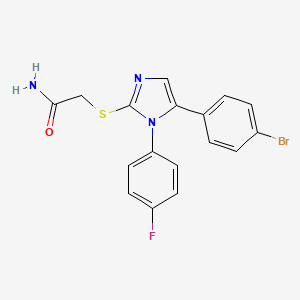
![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2797956.png)

